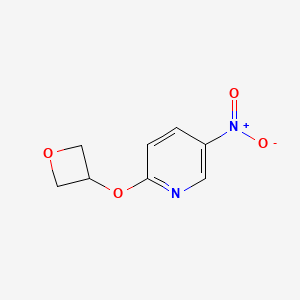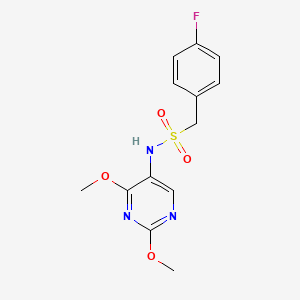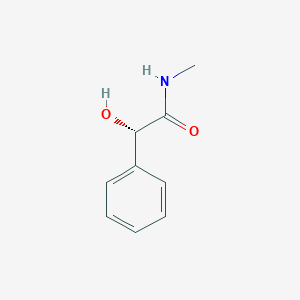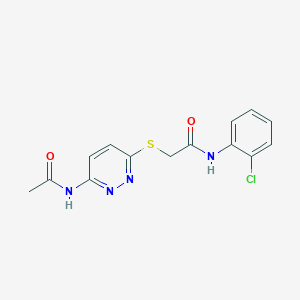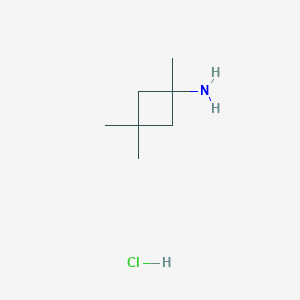
1,3,3-Trimethylcyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3,3-Trimethylcyclobutan-1-amine hydrochloride” is a highly reactive organic molecule. Its CAS Number is 2138586-43-1 . It has a molecular weight of 149.66 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1,3,3-Trimethylcyclobutan-1-amine hydrochloride and related compounds have been the focus of research due to their interesting structural properties and reactions. For instance, Kirby et al. (2001) investigated the synthesis, properties, and reactions of a structurally similar compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, highlighting its unique characteristics such as a basic and nucleophilic amino group and reactivity as a ketone (Kirby, Komarov, & Feeder, 2001).
Catalysis and Synthetic Chemistry
The compound and its analogs are significant in synthetic chemistry, especially in catalysis and the synthesis of biologically active structures. Feng et al. (2019, 2020) detailed the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, compounds that are crucial in medicinal chemistry, through CuH-catalyzed hydroamination (Feng, Hao, Liu, & Buchwald, 2019, 2020). These methods are essential for creating complex molecules with multiple substituents and stereocenters, which are common in biologically active compounds.
Synthesis of Aminocyclobutanes and Derivatives
Aminocyclobutanes, which are structurally related to this compound, have been synthesized for their potential use in medicinal chemistry. Research by Mohammad et al. (2020) focused on synthesizing a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry, demonstrating its use in creating hydrolase enzyme inhibitors (Mohammad, Reidl, Zeller, & Becker, 2020).
Application in Drug Discovery
The unique structural features of this compound and its derivatives make them valuable in drug discovery and development. Lopchuk et al. (2017) discussed the use of strained bioisosteres, including cyclobutane, in modifying lead compounds for drug discovery, highlighting the strategies to incorporate these structures into drug molecules (Lopchuk et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3,3-trimethylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)4-7(3,8)5-6;/h4-5,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWZQCKXMUWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138586-43-1 |
Source


|
| Record name | 1,3,3-trimethylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-3,5-dimethylaniline](/img/structure/B2376552.png)
![11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B2376553.png)
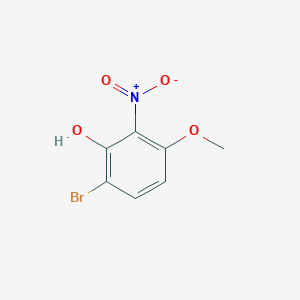
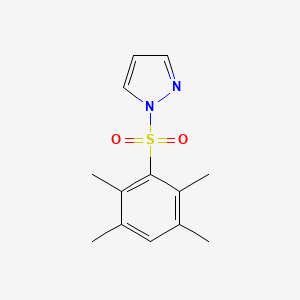
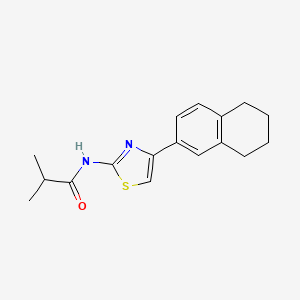
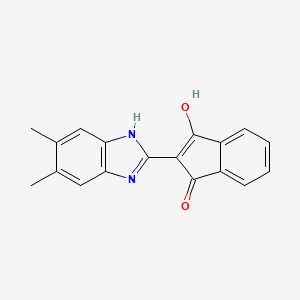
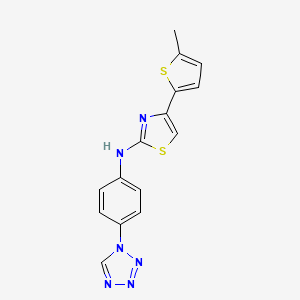
![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)
